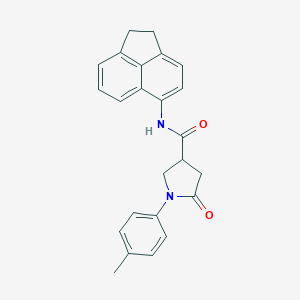
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways that are involved in tumor growth, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)propanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells and can induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. This compound has also been shown to possess anti-inflammatory and analgesic properties in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)propanamide in lab experiments include its high potency, selectivity, and low toxicity. This compound can be easily synthesized in large quantities with high purity, making it ideal for use in various assays and experiments. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This compound also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)propanamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the product. Another potential direction is to investigate the structure-activity relationship of this compound to identify more potent and selective analogs. Further studies are also needed to elucidate the mechanism of action of this compound and to investigate its potential applications in other fields of scientific research, such as neurology and immunology.
Synthesemethoden
The synthesis method of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)propanamide involves the reaction of 2-furylmethylamine and 3-chloro-1,2-benzisothiazole-1,1-dioxide in the presence of triethylamine and acetonitrile. The reaction mixture is then stirred at room temperature for several hours to obtain the desired product. This method has been optimized to achieve a high yield of the product with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. In the field of agriculture, this compound has been shown to possess insecticidal properties, making it a potential candidate for the development of new pesticides. In the field of environmental science, this compound has been shown to possess antibacterial properties, making it a potential candidate for the development of new disinfectants.
Eigenschaften
Produktname |
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)propanamide |
|---|---|
Molekularformel |
C15H14N2O5S |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H14N2O5S/c18-14(16-10-11-4-3-9-22-11)7-8-17-15(19)12-5-1-2-6-13(12)23(17,20)21/h1-6,9H,7-8,10H2,(H,16,18) |
InChI-Schlüssel |
HCUROIFXIUBKPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NCC3=CC=CO3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B278633.png)



![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)

![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)
![1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B278650.png)